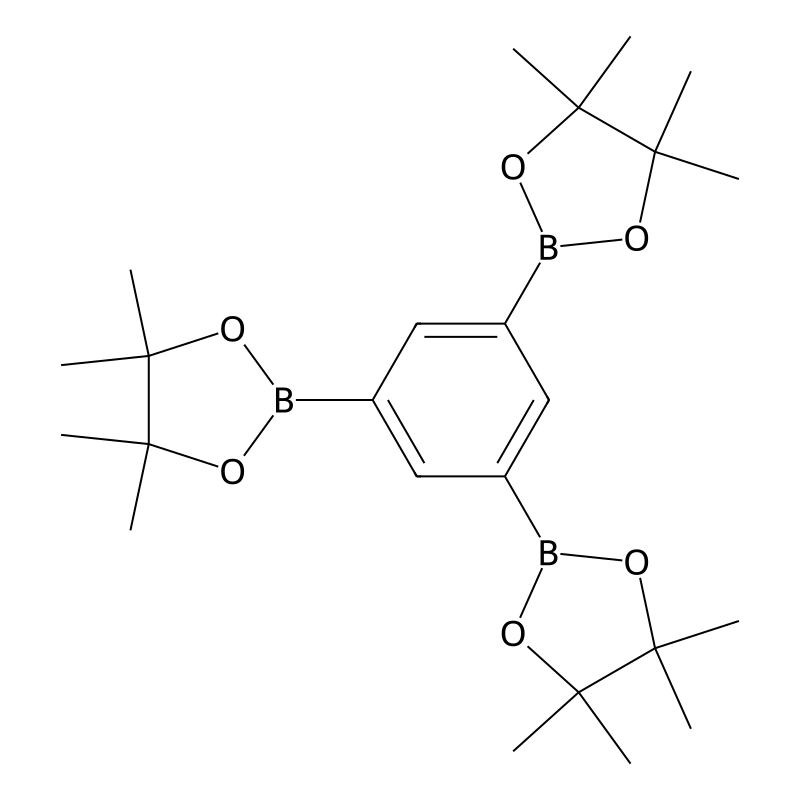

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is an organoboron compound with the molecular formula C24H39B3O6. It features a central benzene ring substituted with three 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This compound is notable for its boron-containing functional groups that enhance its reactivity and potential applications in organic synthesis and materials science. The presence of multiple dioxaborolane units contributes to its unique chemical properties and stability under various conditions .

Organic Synthesis

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3,5-phenyltriboronic acid, tris(pinacol) ester, is a valuable building block in organic synthesis. Its popularity stems from the presence of three pinacol boronate groups attached to the benzene ring at the 1, 3, and 5 positions. These pinacol boronate groups can readily participate in Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between the boron atom in the pinacol boronate group and various organic halides or triflates. By incorporating 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene into a molecule, researchers can introduce complex aromatic functionalities into their target molecules [].

Material Science

The unique properties of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene make it a promising candidate for developing novel materials. The presence of the benzene core offers aromatic stability, while the pinacol boronate groups can participate in cross-linking reactions or introduce Lewis acid sites for further functionalization []. Researchers have explored using 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of organic frameworks (OFs) []. OFs are porous materials with a high surface area, making them attractive for applications in gas storage, separation, and catalysis.

The chemical behavior of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is primarily influenced by the boron atoms in its structure. These boron atoms can participate in various reactions:

- Transesterification: The dioxaborolane groups can undergo transesterification reactions with alcohols, leading to the formation of new esters.

- Cross-Coupling Reactions: The compound can serve as a boron source in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds.

- Hydrolysis: Under certain conditions, the dioxaborolane moieties may hydrolyze to form boronic acids.

These reactions highlight the compound's utility in synthetic organic chemistry .

The synthesis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves:

- Formation of Dioxaborolane Units: The initial step involves the reaction of boronic acid derivatives with 2-methyl-2-propanol (pinacol) to form the dioxaborolane moieties.

- Benzene Substitution: The final step entails coupling these dioxaborolane units with a benzene derivative through a suitable coupling reaction (e.g., Suzuki coupling), resulting in the desired trisubstituted product.

This multi-step synthesis allows for the precise construction of the compound's complex structure .

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has several important applications:

- Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.

- Materials Science: The compound can be utilized in developing new materials due to its unique electronic properties.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for further investigation in drug development.

These applications underscore its significance in both academic research and industrial contexts .

Interaction studies involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene focus on understanding how it interacts with other molecules:

- Reactivity with Nucleophiles: Investigations into how this compound reacts with nucleophiles can provide insights into its utility in synthetic pathways.

- Biological Interactions: Studies assessing its interaction with biological targets could reveal potential therapeutic uses.

Such studies are crucial for determining the practical applications of this compound in various fields .

Several compounds share structural similarities with 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | C18H28B2O4 | Contains two dioxaborolane units; useful in similar synthetic applications. |

| 1-(4-Bromophenyl)-2-(4-borono phenyl)-ethanol | C13H14BBrO2 | A simpler boron-containing compound; often used in cross-coupling reactions. |

| 4-(Dihydroxyboryl)phenylboronic acid | C12H15B3O6 | Exhibits distinct reactivity due to hydroxyl groups; important in biological applications. |

The uniqueness of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene lies in its trisubstitution pattern and enhanced stability due to steric hindrance from the tetramethyl groups. This configuration may lead to different reactivity profiles compared to other similar compounds .

The foundation of organoboron chemistry traces back to Edward Frankland's groundbreaking work in the mid-19th century. In 1860, Frankland and Duppa reported the synthesis of triethylborane, marking the birth of organoboron chemistry with their observation of its characteristic green flame upon combustion. This pioneering achievement represented the first systematic study of carbon-boron bond formation and established the fundamental principles that would guide future developments in the field.

Frankland's original synthetic approach involved the reaction of triethylborate with diethylzinc, demonstrating the early recognition that organometallic reagents could effectively transfer organic groups to boron centers. The resulting triethylborane exhibited remarkable properties, including spontaneous ignition in air and the formation of diethyl ethylboronic ester upon controlled oxidation. These observations laid the groundwork for understanding the unique reactivity patterns that characterize organoboron compounds.

The field experienced significant advancement during the early 20th century through the systematic investigations of Alfred Stock, who worked extensively on hydroboranes from 1912 to 1936. Stock's research focused on synthesis, structural characterization, and bonding properties of novel hydroborane classes, establishing fundamental principles of boron-hydrogen chemistry that would later prove essential for understanding more complex organoboron systems. His work was subsequently extended by William Lipscomb, whose contributions to borane chemistry earned him the Nobel Prize in 1976.

A transformative period in organoboron chemistry began with Herbert Brown's research at the University of Chicago, where he initially studied diborane reactions as a doctoral student. Brown's early observations of diborane's ability to reduce aldehydes and ketones under mild conditions revealed the synthetic potential of boron-containing reducing agents. His subsequent research at Purdue University led to the development of a comprehensive spectrum of reducing agents with varying reactivity profiles, fundamentally changing synthetic methodologies in organic chemistry.

The discovery of hydroboration-oxidation by Brown and his coworker B. C. Subba Rao in 1956 represented a watershed moment in organoboron chemistry. This reaction sequence, which converts alkenes into anti-Markovnikov alcohols through a two-step process involving initial hydroboration followed by oxidative work-up, provided synthetic chemists with unprecedented control over regioselectivity in functional group transformations. Brown's contributions to organoboron chemistry were recognized with the Nobel Prize in Chemistry in 1979, shared with Georg Wittig.

The modern era of organoboron chemistry was further revolutionized by the development of cross-coupling methodologies, particularly the Suzuki-Miyaura reaction introduced by Akira Suzuki and Norio Miyaura in 1981. This palladium-catalyzed cross-coupling reaction between organoboranes and organic halides enabled the formation of carbon-carbon bonds under mild conditions with exceptional functional group tolerance. The significance of this contribution was acknowledged when Suzuki shared the 2010 Nobel Prize in Chemistry with Richard Heck and Ei-ichi Negishi for their collective contributions to noble metal catalysis in organic synthesis.

Significance of Multi-borylated Aromatic Systems

Multi-borylated aromatic systems have emerged as indispensable building blocks in modern synthetic chemistry, offering unique reactivity profiles and synthetic versatility that distinguish them from mono-borylated counterparts. These compounds, characterized by multiple boron-containing functional groups attached to aromatic scaffolds, provide synthetic chemists with powerful tools for constructing complex molecular architectures through iterative cross-coupling strategies.

The strategic importance of multi-borylated aromatics lies in their ability to participate in multiple sequential cross-coupling reactions, enabling the rapid assembly of highly functionalized aromatic systems. Unlike traditional synthetic approaches that require sequential functional group manipulations, multi-borylated platforms allow for the simultaneous introduction of diverse substituents through parallel or sequential coupling reactions. This methodology significantly reduces synthetic step counts and improves overall reaction efficiency in the preparation of complex aromatic compounds.

Research conducted by Marder and colleagues demonstrated the unique regioselectivity profiles exhibited by multi-borylated aromatic systems in iridium-catalyzed carbon-hydrogen borylation reactions. Their studies revealed that the regioselectivity of borylation reactions is primarily controlled by steric factors rather than electronic effects, contrasting with conventional electrophilic aromatic substitution patterns. This discovery enabled the selective functionalization of aromatic systems at positions that would be difficult to access through traditional methods.

The application of multi-borylated aromatics extends significantly into materials science, particularly in the synthesis of covalent organic frameworks. These porous materials, constructed through the controlled polymerization of organic monomers, benefit from the reliable reactivity and structural predictability of boronate ester linkages. The cyclic five-membered boronate ester linkage exhibits planarity and high reversibility, leading to the formation of highly crystalline framework structures with defined pore architectures.

Multi-borylated aromatic systems have proven particularly valuable in the development of conjugated polymer materials for electronic applications. Star-shaped conjugated systems based on 1,3,5-trisubstituted benzene cores demonstrate unique photophysical properties that differ markedly from their linear counterparts. The meta-substitution pattern in these systems prevents conjugation between individual arms in the ground state, resulting in supermolecular assemblies consisting of three nearly independent chromophoric units.

The synthetic accessibility of multi-borylated aromatics has been greatly enhanced through advances in direct carbon-hydrogen borylation methodologies. Iridium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source enable the direct installation of multiple boronate ester groups onto aromatic substrates under mild conditions. These reactions exhibit excellent functional group tolerance and can be performed on complex substrates containing sensitive functionality.

Molecular Structure and Nomenclature of 1,3,5-Phenyltriboronic Acid Tris(pinacol) Ester

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, systematically named as 1,3,5-phenyltriboronic acid tris(pinacol) ester, represents a sophisticated example of multi-borylated aromatic architecture. The compound features a central benzene ring bearing three identical 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituents positioned at the 1, 3, and 5 positions, creating a symmetrical molecular structure with three-fold rotational symmetry.

The molecular formula C₂₄H₃₉B₃O₆ reflects the presence of twenty-four carbon atoms, thirty-nine hydrogen atoms, three boron atoms, and six oxygen atoms, resulting in a molecular weight of 456.00 daltons. The compound typically exists as a white to light yellow crystalline solid at room temperature, with a melting point of 285 degrees Celsius, indicating substantial thermal stability. The high melting point reflects the organized crystal packing facilitated by the symmetrical molecular structure.

The nomenclature of this compound follows systematic chemical naming conventions, with the primary name describing the benzene core and the nature of the substituents. The term "phenyltriboronic acid tris(pinacol) ester" indicates that the compound derives from phenyltriboronic acid, where each of the three boronic acid groups has been converted to the corresponding pinacol ester. The pinacol ester designation refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group, derived from pinacol (2,3-dimethyl-2,3-butanediol).

Each dioxaborolane ring adopts a planar five-membered ring conformation, with the boron atom exhibiting trigonal planar geometry. The carbon-boron bonds in these systems possess relatively low polarity due to the similar electronegativity values of carbon (2.55) and boron (2.04), contributing to the stability of the molecule under ambient conditions. The ester linkages protect the boronic acid functionality from hydrolysis while maintaining reactivity toward cross-coupling reactions.

The structural analysis reveals that the compound maintains high purity standards, typically greater than 98.0 percent as determined by gas chromatography and neutralization titration methods. The high purity is essential for synthetic applications, as trace impurities can significantly impact the efficiency and selectivity of cross-coupling reactions. Commercial preparations of the compound are typically stored under inert atmosphere conditions to prevent oxidative degradation.

Table 1: Physical Properties of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

| Property | Value | Analysis Method |

|---|---|---|

| Molecular Formula | C₂₄H₃₉B₃O₆ | Elemental Analysis |

| Molecular Weight | 456.00 daltons | Mass Spectrometry |

| Physical State | White to Light Yellow Solid | Visual Inspection |

| Melting Point | 285°C | Thermal Analysis |

| Purity (Gas Chromatography) | >98.0% | Gas Chromatography |

| Purity (Neutralization Titration) | >98.0% | Acid-Base Titration |

| Storage Temperature | Room Temperature | Stability Studies |

The electronic structure of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene exhibits characteristics typical of meta-disubstituted aromatic systems, where the individual boronate ester substituents function as relatively independent electrophilic centers. The meta-substitution pattern prevents extensive electronic communication between the boron centers through the aromatic π-system, maintaining the reactivity of each boronate group toward nucleophilic partners in cross-coupling reactions.

Table 2: Structural Characteristics of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Central Aromatic Ring | Benzene with 1,3,5-substitution | Provides rigid scaffold for substituent positioning |

| Boron Oxidation State | Trivalent Boron | Enables electrophilic reactivity in cross-coupling |

| Dioxaborolane Rings | Five-membered cyclic esters | Protects boronic acid while maintaining reactivity |

| Molecular Symmetry | Three-fold rotational symmetry | Simplifies spectroscopic analysis and characterization |

| Carbon-Boron Bonds | Covalent with low polarity | Provides stability under ambient conditions |

| Protecting Groups | Pinacol ester derivatives | Prevents hydrolysis while enabling cross-coupling |

The compound's utility in synthetic chemistry stems from its ability to serve as a versatile electrophilic partner in Suzuki-Miyaura cross-coupling reactions. Each of the three boronate ester groups can participate independently in coupling reactions with organic halides or triflates, enabling the construction of highly substituted aromatic systems through sequential or simultaneous coupling strategies. This reactivity profile makes the compound particularly valuable for the synthesis of star-shaped molecular architectures and dendritic structures.

Molecular Architecture and Chemical Identity

Chemical Formula, Molecular Weight, and CAS Registry

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene possesses the molecular formula C₂₄H₃₉B₃O₆ with a molecular weight of 456.00 g/mol [1] [2] [3]. The compound is uniquely identified by its CAS Registry Number 365564-05-2, which serves as its definitive chemical identifier in commercial and scientific databases [1] [2] [3]. Additional registry identifiers include the MDL Number MFCD17167305, Reaxys Registry Number 8942828, and PubChem Substance ID 468592862 [2] [4]. The molecular structure contains three boron atoms, contributing to a boron content of approximately 7.11 weight percent, which is significant for applications requiring high boron density [5].

| Property | Value |

|---|---|

| Chemical Formula | C₂₄H₃₉B₃O₆ |

| Molecular Weight (g/mol) | 456.00 |

| CAS Registry Number | 365564-05-2 |

| MDL Number | MFCD17167305 |

| Reaxys Registry Number | 8942828 |

| PubChem Substance ID | 468592862 |

| Boron Content (wt%) | 7.11 |

Symmetry Considerations in the 1,3,5-Substituted Benzene Core

The molecular architecture of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene exhibits three-fold rotational symmetry (C₃ symmetry) due to the symmetric arrangement of three identical substituents on the benzene ring [6] [7] [8]. This symmetrical substitution pattern at the 1,3,5-positions creates a highly ordered molecular geometry where each boronate ester group is separated by 120-degree angles around the central aromatic core [6] [7]. The C₃-symmetrical architecture is characteristic of molecules designed for applications requiring multivalent interactions and has been extensively studied in the context of molecular recognition systems [6] [8]. Research demonstrates that such symmetrical arrangements contribute to enhanced stability and predictable reactivity patterns in cross-coupling reactions [7] [8]. The symmetric benzene core provides a rigid framework that maintains the spatial orientation of the three boronate ester functionalities [6] [7].

Pinacol Boronate Ester Configuration and Bonding

Each boronate ester unit in the molecule consists of a boron atom coordinated within a six-membered dioxaborolane ring system formed with pinacol (2,3-dimethyl-2,3-butanediol) [9] [10] [11]. The boron center adopts a trigonal planar geometry with bond angles approaching 120 degrees, where two oxygen atoms from the dioxaborolane ring and one carbon atom from the benzene ring coordinate to the boron [12] [10]. The pinacol protecting group features four methyl substituents that provide steric protection to the boron center, significantly enhancing the compound's stability compared to free boronic acids [10] [11]. The boron-oxygen bond lengths in pinacol boronate esters typically range from 1.36 to 1.39 Å, while the boron-carbon bonds measure approximately 1.56 to 1.58 Å [13]. This configuration renders the compound less susceptible to hydrolysis and oxidation under ambient conditions compared to unprotected boronic acids [10] [11] [14].

Physical and Chemical Properties

Appearance and Physical State

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene appears as a white to light yellow powder or crystalline solid at room temperature [2] [3] [4]. The compound maintains its solid state at 20°C with a purity exceeding 98.0% as determined by gas chromatography and neutralization titration methods [1] [2] [15]. The slight coloration from white to light yellow may result from trace impurities or minor oxidation products that can form during storage or handling [2] [4]. Commercial samples typically exhibit consistent appearance characteristics, with the crystalline nature contributing to the compound's stability and ease of handling [3] [15]. The solid-state properties make it suitable for storage and transportation under standard laboratory conditions [2] [4].

Solubility Profile in Organic Solvents

The solubility characteristics of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene demonstrate poor water solubility with a measured value of 0.000957 mg/ml [16]. This hydrophobic nature is attributed to the extensive organic framework comprising the benzene core and multiple methyl groups on the pinacol units [16] . The compound exhibits enhanced solubility in organic solvents, particularly those commonly used in cross-coupling reactions such as toluene, tetrahydrofuran, and dichloromethane [18] . Research indicates that the compound's high thermal stability and favorable solubility in organic media enhance its utility in various synthetic formulations [18]. The limited aqueous solubility is advantageous for reactions requiring anhydrous conditions and helps prevent unwanted hydrolysis of the boronate ester functionalities [14].

Thermal Stability and Melting Characteristics

The compound demonstrates exceptional thermal stability with a melting point of 285°C, indicating strong intermolecular forces and a well-ordered crystal structure [1] [2] [4]. This high melting point is characteristic of symmetrical aromatic compounds with multiple hetercyclic substituents [1] [4]. The thermal stability extends well beyond typical reaction temperatures used in organic synthesis, making it suitable for high-temperature coupling reactions [18]. Decomposition temperatures are not extensively documented, but the compound remains stable under normal processing conditions up to its melting point [19]. Upon thermal decomposition at elevated temperatures, the compound generates carbon monoxide, carbon dioxide, and boron oxide as primary decomposition products [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene through multiple nuclei observations [21] [22] [23]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for aromatic protons appearing in the range of δ 7.7-8.1 ppm, with the symmetric substitution pattern producing simplified splitting patterns due to the compound's three-fold symmetry [21] [24]. The methyl groups of the pinacol units generate intense singlet signals at δ 1.1-1.4 ppm, with integration ratios reflecting the presence of twelve equivalent methyl groups per boronate ester unit [22] [23] [24]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic peaks for aromatic carbons in the δ 130-140 ppm region, quaternary carbons of the dioxaborolane rings at δ 83-84 ppm, and methyl carbons at δ 24-25 ppm [22] [24]. The disappearance of methyl proton signals at 1.35 ppm and corresponding carbon signals at 25 ppm and 83 ppm serves as diagnostic evidence for successful transformation when the compound is converted to other derivatives [22]. Boron-11 nuclear magnetic resonance spectroscopy typically shows signals in the δ 26-31 ppm range, characteristic of three-coordinate boron in pinacol boronate ester environments [25].

Infrared Spectroscopic Features

Infrared spectroscopy reveals distinct absorption bands characteristic of the dioxaborolane ring system and aromatic framework in 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene [22] [26]. The carbon-oxygen stretching vibrations appear as intense bands in the 1300-1000 cm⁻¹ region, reflecting the polar nature of the C-O bonds within the pinacol framework [26]. Boron-oxygen stretching modes typically manifest in the 1350-1310 cm⁻¹ range, providing diagnostic information about the boronate ester functionality [22]. Aromatic carbon-carbon stretching vibrations are observed in the 1600-1450 cm⁻¹ region, consistent with substituted benzene systems [26]. The intensity of these absorption bands reflects the high dipole moment changes associated with the stretching vibrations of polar bonds in the molecule [26]. Additional characteristic bands include carbon-hydrogen stretching modes of the methyl groups and aromatic protons in the 3000-2800 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively [26].

Mass Spectrometric Analysis

Mass spectrometric analysis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene readily identifies the molecular ion peak at m/z 456, corresponding to the intact molecular structure [27] [28]. Electron impact ionization typically produces the molecular ion as the base peak or among the most intense signals due to the stability of the aromatic system [28]. Fragmentation patterns commonly involve loss of pinacol units or portions thereof, generating characteristic fragment ions that aid in structural confirmation [28]. The boron isotope pattern may be observable in high-resolution mass spectrometry, reflecting the natural abundance of boron-10 and boron-11 isotopes [28]. Chemical ionization methods often provide enhanced molecular ion intensity with minimal fragmentation, facilitating molecular weight confirmation [28]. The compound's stability under mass spectrometric conditions allows for reliable identification and purity assessment using this analytical technique [28].

| Spectroscopic Method | Key Characteristics |

|---|---|

| ¹H NMR | Aromatic protons: δ 7.7-8.1 ppm; Methyl groups: δ 1.1-1.4 ppm |

| ¹³C NMR | Aromatic carbons: δ 130-140 ppm; Quaternary carbons: δ 83-84 ppm; Methyl carbons: δ 24-25 ppm |

| ¹¹B NMR | δ 26-31 ppm (typical for pinacol boronate esters) |

| IR Spectroscopy | C-O stretch: 1300-1000 cm⁻¹; B-O stretch: 1350-1310 cm⁻¹; Aromatic C=C: 1600-1450 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 456 [M]⁺ |

Established Synthetic Routes

Palladium-Catalyzed Cross-Coupling Approaches

Miyaura-Ishiyama Borylation represents the most established methodology for synthesizing arylboronate esters, including 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene [1] [2]. This palladium-catalyzed approach employs bis(pinacolato)diboron as the boron source and proceeds through oxidative addition, transmetalation, and reductive elimination mechanisms [3] [4]. The general reaction conditions involve heating aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts such as palladium(II) acetate paired with phosphine ligands, typically at temperatures ranging from 80 to 120 degrees Celsius for 2 to 24 hours [1] [2].

The mechanistic pathway follows a well-established catalytic cycle wherein the active palladium(0) species undergoes oxidative addition with the aryl halide substrate [5] [6]. Subsequently, transmetalation occurs between the organopalladium intermediate and the activated boron reagent, facilitated by base coordination [5] [7]. The final reductive elimination step releases the desired arylboronate ester product while regenerating the palladium(0) catalyst [5] [7].

Direct boronic acid synthesis from aryl chlorides represents a significant advancement, as demonstrated by Molander and colleagues [2] [8]. This methodology utilizes tetrahydroxydiboron as an underutilized reagent, allowing direct synthesis of boronic acids from aryl chlorides under mild conditions [2] [8]. The protocol employs palladium(II) acetate with X-Phos ligand in ethanol at 80 degrees Celsius, achieving conversions of 60-95% for various aryl chloride substrates [2] [8].

Mechanochemical borylation has emerged as an environmentally benign alternative to solution-based methods [1]. This solid-state approach utilizes ball milling to achieve borylation reactions within 10 minutes, eliminating the need for large quantities of organic solvents [1]. The methodology demonstrates particular utility for aryl halides that exhibit limited reactivity under conventional solution conditions [1].

Direct Borylation Strategies

Electrophilic aromatic borylation provides an alternative route that does not require pre-functionalized halide starting materials [9]. This approach involves direct introduction of boron substituents onto aromatic rings through electrophilic substitution mechanisms [9]. The methodology typically employs boron trihalides or related Lewis acidic boron reagents in the presence of aluminum chloride as a co-catalyst [9].

Base-promoted borylation utilizing pinacolborane represents a metal-free approach for accessing borylated aromatic compounds [10]. This methodology employs benzoic acid as a promoter for the borylation of indoles with pinacolborane, achieving regioselective introduction of boron functionality at the C-2 position [10]. The reaction proceeds through decomposition of pinacolborane to generate borane-related species that serve as the active borylating agents [10].

Advanced Catalytic Systems

Transition Metal-Catalyzed Carbon-Hydrogen Borylation

Iridium-catalyzed carbon-hydrogen borylation has emerged as the most powerful method for direct functionalization of aromatic carbon-hydrogen bonds [11] [12] [13]. The Ishiyama-Takagi-Hartwig-Miyaura protocol utilizes iridium complexes generated from iridium(I) precursors and 2,2'-bipyridine ligands, achieving remarkable efficiency in the borylation of arenes and heteroarenes [14] [15].

The catalytic mechanism involves formation of a tris(boryl)iridium(III) species through reaction of the iridium precursor with bis(pinacolato)diboron [14] [15]. This intermediate undergoes oxidative addition with aromatic carbon-hydrogen bonds, followed by reductive elimination to generate the borylated product [14] [15]. The turnover numbers can exceed 8000, with turnover frequencies of 400 per hour under optimized conditions [15].

Temperature effects play a crucial role in catalyst performance and substrate scope [15]. While electron-deficient substrates react readily at room temperature, electron-rich aromatics typically require elevated temperatures of 80 degrees Celsius or higher [15]. The choice of ligand significantly impacts reactivity, with electron-rich bipyridine derivatives such as 3,4,7,8-tetramethyl-1,10-phenanthroline providing enhanced performance compared to 4,4'-di-tert-butyl-2,2'-bipyridine [15].

Iridium-Catalyzed Borylation Protocols

Mechanochemical iridium catalysis has been developed to address limitations of conventional solution-based methods [16]. This approach employs modified bipyridine ligands bearing ester substituents at the 4 and 4' positions, which exhibit superior activity under solid-state mechanochemical conditions compared to traditional dtbpy ligands [16]. The methodology enables efficient borylation of solid heteroaromatic compounds that demonstrate poor reactivity under conventional conditions [16].

Para-selective borylation represents a significant advancement in regiocontrol for aromatic borylation reactions [11] [17]. Itami and colleagues developed bulky iridium catalysts that utilize steric interactions to achieve highly para-selective carbon-hydrogen borylation of mono-substituted benzene derivatives [11] [17]. The bulky phosphorus ligand creates sufficient steric crowding to direct borylation to the position opposite the existing substituent [11] [17].

Iron and Manganese Catalyst Systems

Iron-catalyzed borylation provides an earth-abundant alternative to precious metal catalysts [18]. Iron complexes bearing quinoline-based pincer-type nitrogen-nitrogen-nitrogen ligands demonstrate effective catalysis for carbon(sp²)-hydrogen borylation of aromatic hydrocarbons and heteroarenes [18]. The methodology allows borylation of unactivated arenes using iron catalysts, representing a significant advancement in sustainable catalysis [18].

Mechanistic studies revealed formation of bis-boryl iron complexes that play crucial roles in the catalytic cycle [18]. The iron catalyst system demonstrates versatility across various substrate classes, though typically requiring higher catalyst loadings compared to iridium-based systems [18].

Manganese-catalyzed borylation of furan and thiophene derivatives has been achieved using manganese hydride complexes [19] [20] [21]. The methodology employs bis(1,2-bis(dimethylphosphino)ethane)manganese hydride as the pre-catalyst, with in situ activation providing facile access to active manganese hydride species [19] [20] [21]. Blue light irradiation directly affects catalysis by action at the metal center, with carbon(sp²)-hydrogen borylation occurring through a carbon-hydrogen metallation pathway [19] [20] [21].

Purification and Characterization Techniques

Column chromatography represents the standard method for purification of borylated compounds, though special considerations are required due to the moisture sensitivity of boronic esters [22]. Silica gel chromatography using hexane-ethyl acetate gradient systems typically provides good separation, with recovery yields of 70-85% and purities of 90-98% [22]. Prolonged exposure to moisture should be avoided to prevent hydrolysis of the boronic ester functionality [22].

Reverse-phase high-performance liquid chromatography offers superior purification capabilities for borylated compounds [22] [23]. More hydrophobic stationary phases such as C18 or C8 columns perform better than hydrophilic phases, likely due to reduced nucleophilic interactions with the boron center [22] [23]. Recovery yields of 80-95% with purities of 95-99% can be achieved using methanol-water or acetonitrile-water mobile phase systems [22] [23].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of borylated compounds [24] [25] [26]. Boron-11 nuclear magnetic resonance represents the most diagnostic technique, with tricoordinate boronic esters typically exhibiting chemical shifts between 26-31 parts per million [24] [25] [26]. The chemical shift anisotropy effects become apparent at high magnetic field strengths of 21.1 Tesla, with tensor spans ranging from 10-40 parts per million [24] [25] [26].

Proton nuclear magnetic resonance analysis reveals characteristic signals for the pinacol protecting groups, with methyl resonances appearing at 1.2-1.3 parts per million [27] [28]. Carbon-13 nuclear magnetic resonance provides structural confirmation through observation of pinacol methyl carbons at approximately 24.5 parts per million [27] [28].

Mass spectrometry enables molecular weight verification and purity assessment [29] [30] [31]. Electrospray ionization mass spectrometry typically produces molecular ion peaks as protonated species or sodium adducts [29] [30] [31]. High-resolution mass spectrometry provides exact mass determination and elemental composition confirmation with detection limits reaching 10⁻⁸ molar concentrations [29] [30] [31].

GHS Hazard Statements

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant